N-(3,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide
Description
This compound, referred to in preclinical studies as Epirimil, is a pyrazolo[1,5-a]pyrazine derivative featuring a thioacetamide linker and substituted aromatic groups. Its structure includes a 3,4-dimethoxyphenyl group attached to the acetamide nitrogen and a 4-methoxyphenyl substituent on the pyrazolo[1,5-a]pyrazine core. The methoxy groups are hypothesized to enhance blood-brain barrier permeability, while the pyrazine core contributes to receptor binding affinity.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-29-17-7-4-15(5-8-17)18-13-19-23(24-10-11-27(19)26-18)32-14-22(28)25-16-6-9-20(30-2)21(12-16)31-3/h4-13H,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSVSPGNGOKXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Compound Overview
- IUPAC Name : N-(3,4-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
- Molecular Formula : C23H22N4O4S
- Molecular Weight : 450.5 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrazin core with methoxy substitutions that enhance its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. For instance, various pyrazole derivatives have shown promising results against different cancer cell lines:
- MCF7 (breast cancer) : Compounds similar to this compound have demonstrated IC50 values ranging from 3.79 µM to 12.50 µM against MCF7 cells .
- HeLa (cervical cancer) : Related compounds exhibited significant cytotoxicity with IC50 values around 29 µM for derivatives with enhanced lipophilicity .
The structure-activity relationship (SAR) indicates that the presence of methoxy groups and the thioacetamide linkage contribute to the cytotoxic effects observed in these studies.
The mechanisms by which these compounds exert their anticancer effects include:
- Inhibition of Cell Proliferation : Compounds have been shown to inhibit cell proliferation in various cancer cell lines effectively.
- Induction of Apoptosis : Some derivatives promote apoptosis in cancer cells, thereby reducing tumor growth.
- Targeting Kinases : Certain pyrazole derivatives inhibit kinases such as Aurora-A and CDK2, which are critical for cell cycle regulation and cancer progression .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route includes:
- Formation of the pyrazolo[1,5-a]pyrazin core.
- Introduction of methoxy groups via methylation reactions.
- Coupling with thioacetate to form the final product.
Study 1: Cytotoxicity Evaluation
A study evaluated various pyrazole derivatives for their cytotoxic effects against MCF7 and HeLa cell lines using the MTT assay. The results indicated that compounds with similar structural features to this compound showed significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM depending on their structural modifications .
Study 2: Mechanistic Insights
Another research effort focused on understanding the mechanism behind the anticancer activity of pyrazole derivatives. It was found that these compounds could induce apoptosis through mitochondrial pathways and inhibit critical signaling pathways involved in cancer cell survival .
Summary Table of Biological Activity
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide exhibit antiviral properties. Specifically, derivatives of pyrazolo[1,5-a]triazin have been identified as inhibitors of phosphatidylinositol 4-kinase (PI4K), which is crucial for viral replication in various RNA viruses. Studies have shown that PI4K inhibitors can significantly reduce viral load in infected cells, suggesting potential therapeutic applications for treating viral infections such as hepatitis and coronaviruses .
Neurodegenerative Diseases
The compound's structure suggests it may interact with neurological pathways affected in diseases like Alzheimer's and Parkinson's. Pyrazolo derivatives have been explored for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects. For instance, compounds that act as corticotropin-releasing factor receptor antagonists have shown promise in reducing anxiety and depression symptoms associated with neurodegenerative disorders .
Cancer Treatment
This compound may also play a role in cancer therapy. Compounds with similar scaffolds have been studied for their ability to inhibit specific kinases involved in tumor growth and metastasis. For example, PI4K inhibitors have demonstrated efficacy against various cancer cell lines by disrupting cellular signaling pathways essential for cancer cell survival .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that build upon the pyrazolo[1,5-a]pyrazin framework. Understanding the structure-activity relationships (SAR) of this compound is critical for optimizing its pharmacological properties.
Table: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy groups | Enhanced solubility and potency |
| Variation in thio group structure | Altered selectivity towards targets |
| Changes in acetamide moiety | Impacted bioavailability |
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in clinical settings:
- Antiviral Studies : A study by Mejdrova et al. demonstrated that PI4K inhibitors reduced viral replication significantly in vitro .
- Neuroprotection : Research published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of pyrazolo derivatives in animal models of Alzheimer's disease .
- Oncology Applications : Clinical trials involving PI4K inhibitors showed promising results in reducing tumor size in patients with specific cancer types .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Structural and Functional Insights
Methoxy vs. Chloro Substituents :
- The target compound’s 3,4-dimethoxyphenyl and 4-methoxyphenyl groups enhance lipophilicity, favoring CNS penetration . In contrast, the 4-chlorophenyl analog () may exhibit higher metabolic stability but reduced solubility.
Thioacetamide Linker: The sulfur atom in the thioacetamide linker facilitates hydrogen bonding and π-π stacking with biological targets, as seen in the anticonvulsant activity of the target compound .
Heterocyclic Core Modifications: Replacement of the pyrazolo[1,5-a]pyrazine core with triazolo[1,5-a]pyrimidine () introduces additional nitrogen atoms, increasing polarity but reducing blood-brain barrier permeability.
Bioactivity Trends: Anticonvulsant activity is uniquely prominent in the target compound, likely due to the synergistic effects of its methoxy groups and pyrazine core .
Research Findings and Pharmacological Implications
- Anticonvulsant Specificity : The target compound’s ED50 of 32 mg/kg outperforms older pyrazoline-based anticonvulsants (e.g., phenytoin ED50 ~10 mg/kg) but with a narrower therapeutic window .
- Antitumor Potential: Analogs like the triazolo[1,5-a]pyrimidine derivative () demonstrate in silico binding to kinase domains, suggesting repurposing opportunities .
- Synthetic Accessibility : The target compound’s synthesis involves straightforward condensation of pyrazolo[1,5-a]pyrazine precursors with substituted α-chloroacetamides, a method shared with analogs in and .
Preparation Methods
Cyclocondensation for Heterocyclic Formation
The pyrazolo[1,5-a]pyrazin moiety is synthesized via cyclocondensation reactions. Aryl-substituted acetonitrile derivatives undergo treatment with N,N-dimethylformamide dimethyl acetal to yield 3-(dimethylamino)-2-(aryl)acrylonitriles. Subsequent reaction with hydrazine hydrate in ethanol under acidic conditions forms the 4-aryl-1H-pyrazol-5-amine intermediate. Cyclization with N-methyl uracil in the presence of sodium ethoxide generates the pyrazolo[1,5-a]pyrazin scaffold.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acrylonitrile formation | N,N-dimethylformamide dimethyl acetal, 80°C | 85–90 |
| Hydrazine cyclization | Hydrazine hydrate, glacial acetic acid, reflux | 90–95 |
| Pyrazolo-pyrazin formation | N-methyl uracil, NaOEt, ethanol, reflux | 75–80 |
Introduction of the Thio Functional Group
Thiolation at Position 4
Chlorination of the pyrazolo[1,5-a]pyrazinone intermediate using phosphorus oxychloride (POCl₃) under solvent-free conditions yields 4-chloropyrazolo[1,5-a]pyrazine. Nucleophilic substitution with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C introduces the thiol group, producing 4-mercaptopyrazolo[1,5-a]pyrazine.
Analytical Validation
Synthesis of the Acetamide Moiety
Chloroacetylation of 3,4-Dimethoxyaniline
3,4-Dimethoxyaniline reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding N-(3,4-dimethoxyphenyl)-2-chloroacetamide. Purification via recrystallization from ethanol achieves >95% purity.
Reaction Optimization
-
Solvent : Dichloromethane preferred over chloroform due to faster reaction kinetics.
-
Base : Triethylamine neutralizes HCl, preventing side reactions.
Coupling of Thiol and Acetamide Components
Thioether Formation
The thiol-containing pyrazolo[1,5-a]pyrazine reacts with N-(3,4-dimethoxyphenyl)-2-chloroacetamide in ethanol under basic conditions (K₂CO₃). The reaction proceeds via nucleophilic substitution, forming the thioether linkage.
Optimized Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | Maximizes SN2 kinetics |
| Solvent | Ethanol | Balances solubility and reactivity |
| Reaction Time | 6–8 hours | Ensures completion |
Yield Enhancement Strategies
-
Use of catalytic potassium iodide (KI) to accelerate substitution.
-
Gradual addition of chloroacetamide to prevent dimerization.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) with a C18 column confirms ≥98% purity using a gradient of acetonitrile/water (0.1% TFA).
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for cyclocondensation and coupling steps improves heat transfer and reduces reaction times. Pilot-scale trials demonstrate a 20% yield increase compared to batch processes.
Waste Mitigation
-
Ethanol recovery systems cut solvent costs by 30%.
Challenges and Alternative Routes
Q & A
Q. Optimization Strategies :
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | Ethanol, 80°C, 12 h | 65–70 | |
| Thioether Coupling | K₂CO₃, DMF, RT, 6 h | 55–60 |
Basic: How should researchers characterize the structural purity of this compound?
Answer:
Comprehensive characterization requires:
Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazine ring carbons at δ 140–160 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 420.5) .
Chromatography :
X-ray Crystallography (if crystals are obtainable): Resolve absolute configuration and confirm bond lengths/angles .
Advanced: How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?
Answer:
SAR studies should systematically vary substituents on the pyrazine core and aryl groups. Key methodologies include:
Analog Synthesis : Replace methoxy groups with halogens, alkyl chains, or electron-withdrawing groups (e.g., -NO₂) to assess electronic effects .
Biological Assays : Test analogs against target proteins (e.g., kinases) using enzymatic inhibition assays (IC₅₀ values) .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to ATP-binding pockets .
Q. Example SAR Findings :
| Substituent (R) | Kinase Inhibition IC₅₀ (nM) | Notes |
|---|---|---|
| 4-OCH₃ (Parent) | 120 ± 15 | Baseline activity |
| 4-Cl | 85 ± 10 | Enhanced hydrophobicity |
| 4-NO₂ | >500 | Reduced solubility |
| Data adapted from analogs in |
Advanced: What strategies resolve contradictions in biological activity data between structurally similar analogs?
Answer:
Contradictions often arise from subtle structural differences or assay variability. Mitigation strategies:
Control Experiments :
- Replicate assays under identical conditions (e.g., ATP concentration, pH).
- Include positive controls (e.g., staurosporine for kinase inhibition) .
Metabolic Stability Testing : Assess compound degradation in microsomal assays to rule out false negatives .
Crystallographic Analysis : Compare protein-ligand co-crystal structures to confirm binding modes .
Case Study : A 3,4-dimethoxy analog showed reduced activity vs. 4-methoxy derivatives due to steric hindrance in the kinase active site, resolved via molecular dynamics simulations .
Basic: What in vitro assays are suitable for initial evaluation of kinase inhibition?
Answer:
Kinase-Glo Luminescent Assay : Measure ATP consumption after incubation with the compound (e.g., for CDK2 or EGFR kinases) .
Western Blotting : Validate downstream phosphorylation inhibition (e.g., ERK or Akt pathways) .
Cell Viability Assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) to link kinase inhibition to cytotoxicity .
Advanced: How to develop predictive models for solubility and permeability based on structural features?
Answer:
Computational Tools :
- LogP Prediction : Use ChemAxon or ACD/Labs to estimate hydrophobicity.
- Molecular Descriptors : Calculate polar surface area (PSA) and hydrogen-bond donors/acceptors .
Experimental Validation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
